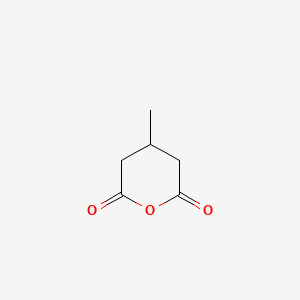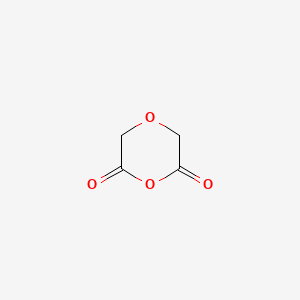
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
概要
説明
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 318-35-4. Its molecular weight is 235.21 and its IUPAC name is ethyl 6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves several steps. One method involves heating the compound with polyphosphoric acid (PPA) and phosphorousoxychloride (POCl3) at 75°C for 8 hours . Another method involves heating the compound in a diphenyl ether-biphenyl eutectic at 220°C for 1.5 hours .Molecular Structure Analysis
The InChI code for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is 1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a solid at room temperature. It has a molar refractivity of 59.81 and a topological polar surface area (TPSA) of 59.42 Ų . It has a Log Po/w (iLOGP) of 2.54 .科学的研究の応用
Synthesis and Antibacterial Activity
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate and its derivatives have been extensively studied for their synthesis methods and antibacterial activities. For instance, Rádl (1994) describes the synthesis of this compound as an intermediate in the research of antibacterial fluoroquinolones (Rádl, 1994). Similarly, Sheu et al. (1998) synthesized derivatives of this compound, which demonstrated notable antibacterial activities (Sheu et al., 1998). Koga et al. (1980) also investigated the antibacterial activity of 6,7- and 7,8-disubstituted derivatives of this compound, finding significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Chemical Properties and Reactions
The chemical properties and reactions of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate have been a subject of research. Guo Hui (1993) examined the effect of different bases and solvents on the ethylation of this compound, providing insights into its chemical behavior (Guo Hui, 1993). Song Bao-an (2012) detailed the synthesis of this compound using aluminium metal as a catalyst under microwave-assistance, contributing to the understanding of efficient synthesis methods (Song Bao-an, 2012).
Derivative Synthesis and Applications
Research has also focused on the synthesis of various derivatives of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate and their potential applications. For example, Ziegler et al. (1988) developed novel 7-substituted quinolonecarboxylic acids via nitroso and nitrone cycloadditions, expanding the range of derivatives and their possible applications (Ziegler et al., 1988). Abdel-Mohsen (2014) synthesized ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, finding significant antimicrobial activity in some of these compounds (Abdel-Mohsen, 2014).
Antioxidative or Prooxidative Effects
Liu et al. (2002) investigated the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, including Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, on free-radical-initiated hemolysis of erythrocytes, providing insights into its biochemical interactions and potential therapeutic uses (Liu et al., 2002).
Safety And Hazards
特性
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPRCADPRULVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351825 | |
| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
71083-00-6, 318-35-4 | |
| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


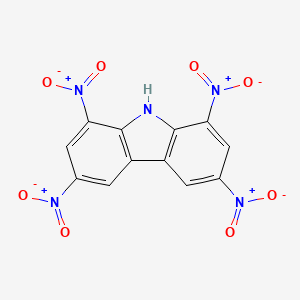

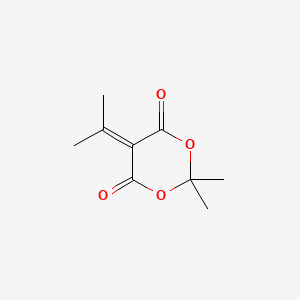

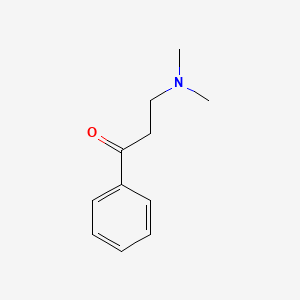
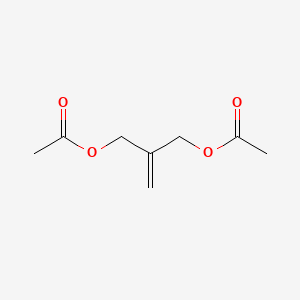
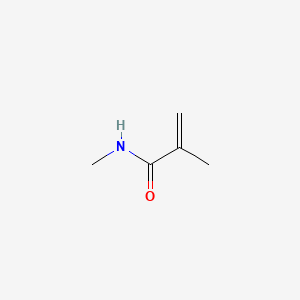
![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)


